molecular formula C9H11BO2 B1461738 3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol CAS No. 221352-10-9

3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol

Cat. No. B1461738
Key on ui cas rn: 221352-10-9
M. Wt: 162 g/mol
InChI Key: XPHBVPSNNPMQPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09440994B2

Procedure details

A 22 L round-bottomed-flask equipped with a mechanical stirrer, thermocouple, 2 L dropping funnel and cold bath was charged with 3,3-dimethyl-3H-benzo[c][1,2]oxaborol-1-ol (508 g, 300 g contained, 1.85 mol) and trifluoroacetic acid (1.54 L). The solution was cooled to 5° C. Trifluoroacetic anhydride (722 mL, 5.56 mol, 3.00 eq) was added via dropping funnel over 15 min. After aging at 0-3° C. for 30 min, nitric acid (90% fuming, 108 mL, 2.31 mol, 1.5 eq) was added dropwise over 2 h 50 min keeping the internal temp below 5° C. After aging for 1 h, icewater (10.4 L) was added over 50 min maintaining the reaction temp below 15° C. to provide a slurry. The slurry was aged at 0° C. overnight to provide an orange suspension. The solids were collected on a frit, rinsed with cold water (5 L) and air dried under a stream of air to constant weight (ca 24 h) to provide 364 g of 3,3-dimethyl-6-nitro-3H-benzo[c][1,2]oxaborol-1-ol as a 92.4 wt % pure solid (88%). LC/MS: m/z 208 (M+H)'; 1H NMR (DMSO-d6) δ: 8.52 (d, J=2.2 Hz, 1H), 8.32 (dd, J=8.4, 2.2 Hz, 1H), 7.74 (d, J=8.4 Hz, 1H), 1.50 (s, 6H)
Quantity
508 g
Type
reactant
Reaction Step One
Quantity
1.54 L
Type
reactant
Reaction Step One
Quantity
722 mL
Type
reactant
Reaction Step Two
Quantity
108 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:12])[O:6][B:5]([OH:7])[C:4]2[CH:8]=[CH:9][CH:10]=[CH:11][C:3]1=2.FC(F)(F)C(O)=O.FC(F)(F)C(OC(=O)C(F)(F)F)=O.[N+:33]([O-])([OH:35])=[O:34]>>[CH3:1][C:2]1([CH3:12])[O:6][B:5]([OH:7])[C:4]2[CH:8]=[C:9]([N+:33]([O-:35])=[O:34])[CH:10]=[CH:11][C:3]1=2

Inputs

Step One
Name
Quantity
508 g
Type
reactant
Smiles
CC1(C2=C(B(O1)O)C=CC=C2)C
Name
Quantity
1.54 L
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
722 mL
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Step Three
Name
Quantity
108 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 22 L round-bottomed-flask equipped with a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
over 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the internal temp below 5° C
WAIT
Type
WAIT
Details
After aging for 1 h
Duration
1 h
ADDITION
Type
ADDITION
Details
icewater (10.4 L) was added over 50 min
Duration
50 min
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the reaction temp below 15° C.
CUSTOM
Type
CUSTOM
Details
to provide a slurry
WAIT
Type
WAIT
Details
The slurry was aged at 0° C. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to provide an orange suspension
CUSTOM
Type
CUSTOM
Details
The solids were collected on a frit
WASH
Type
WASH
Details
rinsed with cold water (5 L) and air
CUSTOM
Type
CUSTOM
Details
dried under a stream of air to constant weight (ca 24 h)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1(C2=C(B(O1)O)C=C(C=C2)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 364 g
YIELD: CALCULATEDPERCENTYIELD 95.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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